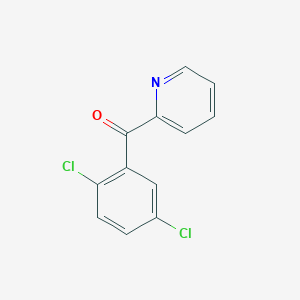

2-(2,5-Dichlorobenzoyl)pyridine

Descripción general

Descripción

Synthesis Analysis

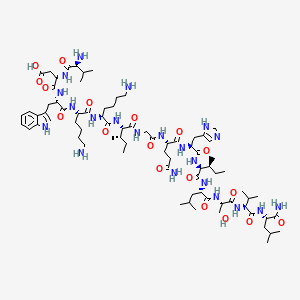

The synthesis of DCBP involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions occur in N,N′-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives . The new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

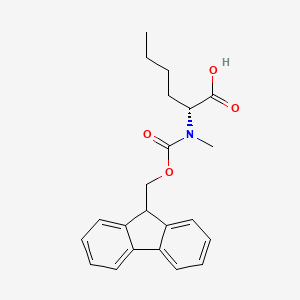

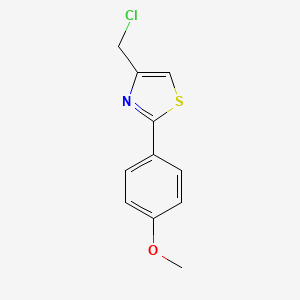

The molecular formula of DCBP is C12H7Cl2NO . Its molecular weight is 252.1 . The structure of DCBP is established by X-ray crystallography .Aplicaciones Científicas De Investigación

-

Magnetically Recoverable Catalysts

- Field : Organic Chemistry

- Application : Dichlorobenzoyl pyridine derivatives are used in the preparation of magnetically recoverable catalysts . These catalysts are employed in chemical reactions due to their high surface area, simple preparation, and modification .

- Method : The catalysts are synthesized through reactions involving dichlorobenzoyl pyridine derivatives . For instance, Fe3O4@CoII (macrocyclic Schiff base ligand) was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine .

- Results : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

-

Schiff Bases of Pyridine Derivatives

- Field : Medicinal Chemistry

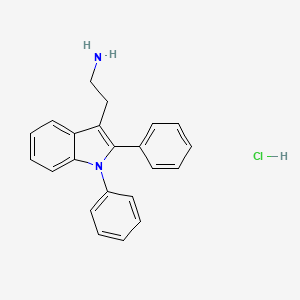

- Application : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .

- Method : The Schiff bases are synthesized through condensation reactions involving dichlorobenzoyl pyridine derivatives .

- Results : These Schiff bases exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

-

Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Dichlorobenzoyl pyridine derivatives are used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of trifluoromethylpyridines involves various methods, one of which includes the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .

- Results : Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the development of pharmaceutical compounds .

-

Pyridinium Salts

- Field : Organic Chemistry

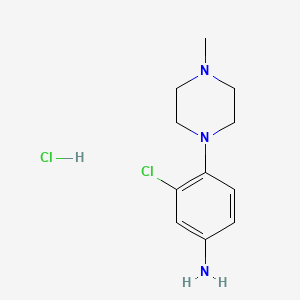

- Application : Pyridinium salts, which are structurally diverse and found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Method : The synthesis of pyridinium salts involves various methods, one of which includes the use of dichlorobenzoyl pyridine derivatives .

- Results : These pyridinium salts exhibit a range of bioactivities and have wide utilities in many fields .

-

2-Pyridones

- Field : Medicinal Chemistry

- Application : 2-Pyridone and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

- Method : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . One of the methods involves the use of dichlorobenzoyl pyridine derivatives .

- Results : These 2-pyridone compounds exhibit a range of bioactivities and have wide utilities in many fields .

-

Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results : Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the development of pharmaceutical compounds .

-

Pyridinium Ionic Liquids

- Field : Materials Science

- Application : Pyridinium salts, including those derived from dichlorobenzoyl pyridine, are important in the creation of pyridinium ionic liquids . These ionic liquids have a wide range of applications, including in materials science and biological issues related to gene delivery .

- Method : The synthesis of pyridinium ionic liquids involves various methods, one of which includes the use of dichlorobenzoyl pyridine derivatives .

- Results : These pyridinium ionic liquids exhibit a range of properties that make them useful in many fields .

-

Fluorescent Materials

- Field : Materials Science

- Application : 2-Pyridone and its derivatives, including those derived from dichlorobenzoyl pyridine, have extensive applications in many fields such as biology, natural products, dyes, and fluorescent materials .

- Method : The synthesis of 2-pyridone-based fluorescent materials involves various methods, one of which includes the use of dichlorobenzoyl pyridine derivatives .

- Results : These 2-pyridone-based fluorescent materials exhibit a range of properties that make them useful in many fields .

-

Crop-Protection Products

- Field : Agrochemical Industry

- Application : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is derived from dichlorobenzoyl pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results : These crop-protection products have been used in the protection of crops from pests .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586268 | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorobenzoyl)pyridine | |

CAS RN |

898780-33-1 | |

| Record name | (2,5-Dichlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)